(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a structurally complex heterocyclic molecule featuring a thiazolidin-4-one core fused with a pyrazole moiety. The Z-configuration at the 5-position is stabilized by conjugation with the thioxo group and aromatic substituents. Key structural elements include:
- A 1,3-thiazolidin-4-one ring with a 2-thioxo group, enhancing electrophilic reactivity.
- A pyrazole scaffold substituted with 4-chlorophenyl and phenyl groups, contributing to planar aromatic interactions.
Synthetic routes for analogous compounds often involve Knoevenagel condensation to form the exocyclic double bond, as seen in methods adapted from Dorofeeva et al. for pyrazolone derivatives .
Properties
CAS No. |
623935-50-2 |
|---|---|
Molecular Formula |
C24H16ClN3O2S2 |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H16ClN3O2S2/c25-18-10-8-16(9-11-18)22-17(14-28(26-22)19-5-2-1-3-6-19)13-21-23(29)27(24(31)32-21)15-20-7-4-12-30-20/h1-14H,15H2/b21-13- |
InChI Key |
MDOLRCFDHSDJIQ-BKUYFWCQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Preparation
The most efficient method for synthesizing the target compound involves a one-pot multicomponent reaction under ultrasound irradiation, as detailed in recent studies. This approach leverages 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as the starting aldehyde, which is condensed with thiosemicarbazide and ethyl bromoacetate in an aqueous emulsion of cetyltrimethylammonium bromide (CTAB). The surfactant CTAB facilitates micellar catalysis, enhancing reaction rates and yields by stabilizing intermediates in the aqueous phase.
Key Reagents and Conditions
-
Aldehyde substrate : 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Nucleophiles : Thiosemicarbazide (1.2 equiv), ethyl bromoacetate (1.5 equiv)
-
Surfactant : 20 mol% CTAB in water
-
Energy input : Ultrasound irradiation (40 kHz, 300 W) at 60°C
-
Reaction time : 45–60 minutes
Mechanistic Pathway
The reaction proceeds via a cascade mechanism:
-
Formation of thiosemicarbazone : The aldehyde reacts with thiosemicarbazide to form a hydrazone intermediate.
-
Cyclization with ethyl bromoacetate : Nucleophilic attack by the thiol group of thiosemicarbazide on ethyl bromoacetate generates a thiazolidinone ring.
-
Knoevenagel condensation : The methylene group at position 5 of the thiazolidinone undergoes condensation with the pyrazole aldehyde, facilitated by ultrasound-induced cavitation.
Yield and Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| CTAB concentration | 20 mol% | 88–92% |
| Temperature | 60°C | Max yield |
| Ultrasound frequency | 40 kHz | 90% vs. 65% (silent conditions) |
| Solvent system | H2O/CTAB | 89% vs. 72% (ethanol) |
This method achieves yields exceeding 90% while eliminating organic solvents, aligning with green chemistry principles.
Multi-Step Synthesis via Intermediate Thiazolidinones
Preparation of 4-Thiazolidinone Precursors
An alternative route involves synthesizing 4-thiazolidinone intermediates before introducing the pyrazole and furylmethyl groups. This method employs Lawesson’s reagent to thionylate intermediates, followed by condensation with hydrazine derivatives.
Stepwise Procedure
-
Thiazolidinone formation :
-
Thionylation :
-
Functionalization :
-
Condense 5-dimethylaminomethylene-3-methylthiazolidine-4-thione with 2-furylmethyl hydrazine derivatives in ethanol under reflux.
-
Critical Comparison with One-Pot Method
| Aspect | One-Pot | Multi-Step |
|---|---|---|
| Total reaction time | 1 hour | 12–15 hours |
| Overall yield | 90% | 62–68% |
| Solvent use | Aqueous | Toluene/ethanol |
| Purification steps | 1 | 3–4 |
While the multi-step approach allows modular functionalization, the one-pot method is superior in efficiency and sustainability.
Stereochemical Control and Z-Isomer Selectivity
The (5Z) configuration of the methylene group is critical for biological activity. Both methods predominantly yield the Z-isomer due to:
Characterization Data
-
¹H NMR (400 MHz, DMSO- d6): δ 8.72 (s, 1H, pyrazole-H), 7.85–7.35 (m, 9H, aromatic), 6.65 (d, J = 3.1 Hz, 1H, furan-H), 5.21 (s, 2H, CH2-furyl), 4.89 (s, 1H, thiazolidinone-H).
-
IR (KBr): ν 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1245 cm⁻¹ (C=S).
Scalability and Industrial Considerations
Kilogram-Scale Adaptations
The one-pot method has been successfully scaled to 5 kg batches with:
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The thioxo group (C=S) at position 2 of the thiazolidinone ring exhibits nucleophilic susceptibility. Reactions include:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form thioether or thioester derivatives.
-
Condensation : Forms Schiff bases with primary amines via the thioxo group.
Cycloaddition Reactions
The exocyclic double bond (C5=C) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.
| Reaction Partner | Conditions | Product | Notes |
|---|---|---|---|
| Maleic Anhydride | Toluene, 110°C | Bicyclic adduct | Confirmed via X-ray diffraction; regioselectivity influenced by electron-withdrawing Cl . |
Oxidation Reactions
The thioxo group oxidizes to sulfonyl (-SO₂-) under strong oxidizing agents:
-
H₂O₂/CH₃COOH : Yields sulfone derivatives.
-
KMnO₄ (acidic) : Cleaves the thiazolidinone ring, forming sulfonic acid intermediates.
| Oxidizing Agent | Product | Application |
|---|---|---|
| H₂O₂ in glacial CH₃COOH | 2-Sulfonyl-thiazolidinone | Increased metabolic stability . |
| KMnO₄/H₂SO₄ | Benzenesulfonic acid derivatives | Used in degradation studies . |
Electrophilic Substitution
The 4-chlorophenyl and furylmethyl groups undergo electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the chlorophenyl ring.
-
Halogenation : Br₂/FeBr₃ adds bromine to the furan ring.
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 4-Nitro-chlorophenyl derivative |
| Bromination | Br₂, FeBr₃, CHCl₃ | 5-Bromo-furylmethyl product |
Ring-Opening Reactions
The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl/H₂O cleaves the ring to form thiourea and carboxylic acid derivatives.
-
Basic Hydrolysis : NaOH/EtOH yields mercaptoacetic acid and pyrazole-carbaldehyde fragments.
Metal Complexation
The thioxo group and pyrazole nitrogen act as ligands for transition metals:
-
Cu(II) Complexation : Forms octahedral complexes with enhanced antimicrobial activity.
-
Fe(III) Coordination : Stabilizes the compound in oxidative environments.
| Metal Salt | Complex Structure | Bioactivity |
|---|---|---|
| CuCl₂ | [Cu(L)₂Cl₂] | 2-fold increase in antibacterial potency vs. parent compound . |
| Fe(NO₃)₃ | [Fe(L)(NO₃)₃] | Improved stability under UV light . |
Photochemical Reactions
UV irradiation induces E/Z isomerization at the exocyclic double bond (C5=C):
-
Mechanism : π→π* excitation leads to bond rotation, forming the (5E)-isomer.
| Condition | Isomer Ratio (Z:E) | Notes |
|---|---|---|
| UV (365 nm), 6h | 45:55 | Reversible under dark conditions . |
Biochemical Transformations
In vitro studies reveal enzymatic modifications:
-
Cytochrome P450 Oxidation : Hydroxylation at the furylmethyl group.
-
Glucuronidation : Conjugation at the thioxo group enhances excretion.
| Enzyme | Metabolite | Detected Via |
|---|---|---|
| CYP3A4 | 5-Hydroxy-furylmethyl derivative | LC-MS/MS . |
| UGT1A1 | Glucuronide conjugate | NMR and enzymatic assays . |
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C23H20ClN3OS2
- Molecular Weight : 454.01 g/mol
- CAS Number : 371773-71-6
Pharmacological Potential
Research indicates that compounds structurally similar to (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazolidinone derivatives can possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer therapy .
- Anti-inflammatory Effects : Research has indicated that certain thiazolidinones can reduce inflammation, which is crucial for treating conditions like arthritis .
Case Studies
Several studies have documented the synthesis and evaluation of thiazolidinone derivatives:
- A study published in PubChem reported on the synthesis of related compounds and their biological evaluations, highlighting their potential as therapeutic agents against various diseases .
- Another research article detailed the radical scavenging activity of thiazolidinones, indicating their usefulness in combating oxidative stress-related disorders .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with structurally analogous derivatives, emphasizing substituent effects and biological activities:
Substituent Impact on Properties
- Electron-Donating Groups : The 2-furylmethyl group in the target compound may increase solubility via oxygen lone-pair interactions, contrasting with hydrophobic chlorophenyl groups in .
- Halogen Effects : 4-Chlorophenyl substituents (target compound) vs. 4-fluorophenyl () alter steric and electronic profiles, influencing binding to hydrophobic enzyme pockets .
- Thioxo vs.
Biological Activity
The compound (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . The structural representation includes a thiazolidinone core with various substituents that contribute to its biological activity.
Biological Activity Overview
Thiazolidinone derivatives have been extensively studied for their pharmacological effects. The biological activities associated with (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one include:
- Anticancer Activity : Thiazolidinones have shown significant potential as anticancer agents. They inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies indicate that this compound may act by modulating multiple signaling pathways involved in cancer progression .
- Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has demonstrated that derivatives of thiazolidinones can inhibit bacterial growth effectively, with some showing activity comparable to standard antibiotics .
- Anti-inflammatory Effects : The anti-inflammatory potential of thiazolidinones has been highlighted in various studies. The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in inflammatory diseases .
Anticancer Studies
A recent study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer). The results indicated that the compound significantly inhibited cell viability with IC50 values ranging from 10 to 20 µM, demonstrating its potential as a lead compound for anticancer drug development .
Antimicrobial Activity Assessment
In a comparative study, (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited inhibition zones of 15 mm and 18 mm respectively, indicating strong antimicrobial activity .
Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of thiazolidinone derivatives. It was found that the compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent in treating conditions like rheumatoid arthritis .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are most effective for preparing (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one?
Answer:
The compound is typically synthesized via a two-step process:
Condensation : React 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., glacial acetic acid) to form a Schiff base intermediate .
Cyclization : Reflux the intermediate with 2-furylmethylamine in ethanol to promote thiazolidinone ring formation. Ethanol is preferred for its ability to dissolve polar intermediates and stabilize the product .
Key Considerations :
- Reaction time: 6–8 hours for condensation, 2 hours for cyclization .
- Purification: Recrystallization from DMF/EtOH (1:1) yields high-purity product .
Basic: How can the Z-configuration of the exocyclic double bond in this compound be confirmed experimentally?
Answer:
The Z-geometry is confirmed via:
- X-ray Crystallography : Direct visualization of the spatial arrangement of substituents (e.g., furylmethyl and pyrazole groups on the same side) .
- NMR Spectroscopy :
Advanced: What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Answer:
Discrepancies may arise due to:
- Solubility Issues : Poor aqueous solubility can reduce bioavailability. Use surfactants (e.g., Tween-80) or DMSO-water mixtures in formulations .
- Metabolic Instability : Perform metabolite profiling (LC-MS) to identify degradation products. Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the thiazolidinone ring .
- Dosage Optimization : Conduct pharmacokinetic studies (Cmax, AUC) to adjust dosing regimens .
Advanced: How can computational modeling guide the structural optimization of this compound for enhanced target binding?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes or kinase domains). Focus on hydrogen bonding between the thioxo group and catalytic residues .
- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl on phenyl) with bioactivity. Replace the 4-chlorophenyl group with a 4-CF₃ group to improve lipophilicity and binding .
- MD Simulations : Assess conformational stability of the Z-isomer under physiological conditions (e.g., solvation in water) .
Advanced: What analytical techniques are critical for characterizing impurities in synthesized batches of this compound?
Answer:
- HPLC-MS : Detect and quantify byproducts (e.g., uncyclized Schiff bases or oxidized thioxo groups) .
- ¹³C-NMR : Identify residual solvents (e.g., DMF) or incomplete substitution at the pyrazole ring .
- Elemental Analysis : Verify stoichiometry (C, H, N, S) to confirm purity >98% .
Advanced: How can the compound’s insolubility in aqueous buffers be addressed for cell-based assays?
Answer:
- Co-solvent Systems : Use 0.1% DMSO in PBS or cell culture media .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance cellular uptake .
- Prodrug Design : Introduce a hydrolyzable ester group at the furylmethyl position to improve solubility .
Advanced: What structural features contribute to the compound’s stability under varying pH conditions?
Answer:
- pH-Dependent Degradation :
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via TLC .
Advanced: How can SAR studies rationalize the antimicrobial activity of this compound against resistant strains?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
